
selection of appropriate loading controls for
eEF2 western blots

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: EEF2

Cat. No.: B1575316 Get Quote

Technical Support Center: eEF2 Western
Blotting
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for the selection of appropriate loading controls and the execution of Western

blots for eukaryotic Elongation Factor 2 (eEF2).

Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of eEF2, and why is it important for loading control selection?

A1: Eukaryotic Elongation Factor 2 (eEF2) has a molecular weight of approximately 95 kDa.

Knowing the molecular weight of your protein of interest is crucial for selecting a loading control

with a sufficiently different molecular weight. This ensures that the bands for eEF2 and the

loading control are well-resolved on the Western blot, allowing for accurate and independent

quantification.

Q2: What are the common types of loading controls for Western blotting?

A2: There are two primary types of loading controls used in Western blotting:

Housekeeping Proteins (HKPs): These are proteins that are expected to be constitutively

and stably expressed across different experimental conditions and cell types. Commonly

used HKPs include GAPDH, β-actin, α-tubulin, and vinculin.
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Total Protein Normalization (TPN): This method involves staining the membrane with a dye

that binds to all proteins in each lane, such as Ponceau S or Coomassie Brilliant Blue. The

total protein signal in each lane is then used to normalize the signal of the protein of interest.

TPN is often considered more accurate as it is not reliant on the stable expression of a single

protein.[1][2][3][4][5]

Q3: Which housekeeping protein is the best loading control for eEF2?

A3: The choice of the best housekeeping protein depends on your specific experimental

conditions and sample type. It is essential to validate that the expression of your chosen

loading control does not change under your experimental treatments. For eEF2 (95 kDa), good

options with different molecular weights include:

GAPDH (~37 kDa)

β-actin (~42 kDa)

α-tubulin (~52-55 kDa)[6][7][8][9]

Vinculin (~117 kDa)

Always check the literature for your specific research area to see what controls are commonly

and reliably used.

Q4: When should I consider using Total Protein Normalization (TPN)?

A4: TPN is recommended when:

You are unsure if the expression of common housekeeping proteins is stable under your

experimental conditions.

You are working with a new cell line or tissue type where housekeeping protein expression is

not well-characterized.

Your experimental treatment may affect the expression of housekeeping genes.

You want to adhere to the growing preference for TPN by many scientific journals for

quantitative Western blotting.[1][3][4][5]
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Problem Possible Cause(s) Suggested Solution(s)

Weak or No eEF2/p-eEF2

Signal
Insufficient protein loading.

Increase the amount of protein

loaded per well (20-40 µg of

total protein is a good starting

point).[10][11]

Poor antibody performance.

Use a fresh aliquot of antibody.

Optimize the primary antibody

concentration and incubation

time (e.g., overnight at 4°C).

[11][12]

Inefficient protein transfer.

Confirm successful transfer by

staining the membrane with

Ponceau S after transfer. For

large proteins like eEF2,

consider a wet transfer method

and optimize transfer time and

voltage.[10][11]

High Background
Blocking is insufficient or

inappropriate.

For phospho-eEF2 blots, use

5% Bovine Serum Albumin

(BSA) in TBST for blocking

instead of milk, as milk

contains phosphoproteins that

can cause non-specific

binding. Increase blocking time

if necessary.[12]

Antibody concentration is too

high.

Reduce the concentration of

the primary and/or secondary

antibody.

Insufficient washing.

Increase the number and

duration of wash steps after

antibody incubations.[10][12]

Non-specific Bands Primary antibody is not specific

enough.

Ensure you are using a

validated antibody for your

application. Try a different
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antibody from another vendor

if problems persist.

Protein degradation.

Add fresh protease and

phosphatase inhibitors to your

lysis buffer and keep samples

on ice.[11]

For phospho-eEF2, the

antibody may be recognizing

similar phosphorylated motifs

on other proteins.

Optimize antibody dilution and

blocking conditions. Consider

performing a positive control

with a sample known to have

high levels of p-eEF2.

Loading Control Selection for eEF2 Western Blots
The following table summarizes common loading controls and their suitability for eEF2 Western

blots.
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Loading Control
Molecular Weight
(kDa)

Subcellular
Localization

Considerations

eEF2 (Target) ~95
Cytoplasm,

Ribosome-associated

GAPDH
~37[13][14][15][16]

[17]
Cytoplasm

Good separation from

eEF2. Expression

may be altered in

studies of metabolism

or hypoxia.

β-actin ~42[18][19][20] Cytoskeleton

Good separation from

eEF2. Generally

stable expression.

α-tubulin ~52-55[6][7][8][9][21] Cytoskeleton

Good separation from

eEF2. Expression can

be affected by drugs

that target

microtubules.

Vinculin ~117[22][23][24]
Focal adhesions, cell-

cell junctions

Closer in size to

eEF2, ensure your gel

has good resolution in

this range.

Histone H3 ~17[25][26][27] Nucleus

Only suitable for

nuclear fractions. Not

appropriate for whole-

cell lysates when

eEF2 is primarily

cytoplasmic.

Total Protein Stain N/A All proteins in the lane

Considered the most

reliable method for

normalization as it is

not dependent on the

expression of a single

protein.[1][2][3][4][5]
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Experimental Protocols
Detailed Western Blot Protocol for eEF2 and phospho-
eEF2
This protocol provides a general guideline. Optimization of antibody concentrations, incubation

times, and other parameters may be necessary for your specific experimental conditions.

1. Sample Preparation (Lysis) a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer

supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape cells and transfer

the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally.

e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to

a new tube. g. Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE a. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for

5 minutes. b. Load samples and a molecular weight marker onto an 8-10% SDS-

polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer a. Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in

transfer buffer. b. Assemble the transfer stack (sandwich). c. Perform a wet transfer at 100V for

60-90 minutes at 4°C. d. After transfer, check for transfer efficiency by staining the membrane

with Ponceau S.

4. Immunoblotting a. Block the membrane with 5% non-fat dry milk (for total eEF2) or 5% BSA

(for phospho-eEF2) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room

temperature. b. Wash the membrane three times for 5 minutes each with TBST. c. Incubate the

membrane with the primary antibody (anti-eEF2 or anti-phospho-eEF2) diluted in blocking

buffer overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5 minutes

each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary

antibody diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three

times for 10 minutes each with TBST.

5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the

manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes.

c. Capture the chemiluminescent signal using a digital imager or X-ray film.
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6. Stripping and Re-probing for Loading Control (if not using TPN) a. After imaging, the

membrane can be stripped of the primary and secondary antibodies using a mild stripping

buffer. b. Wash the membrane thoroughly. c. Block the membrane again and proceed with

immunoblotting for the loading control antibody (e.g., anti-GAPDH or anti-β-actin) starting from

step 4a.

Visualizations
eEF2 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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